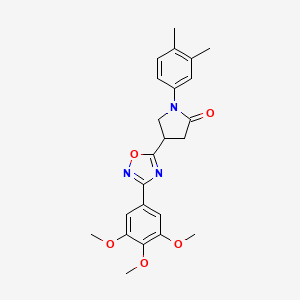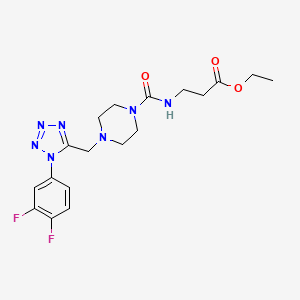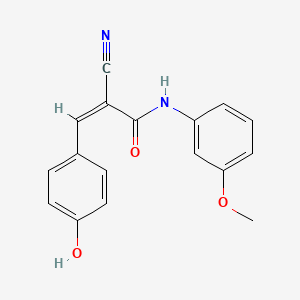
(Z)-2-Cyano-3-(4-hydroxyphenyl)-N-(3-methoxyphenyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2-Cyano-3-(4-hydroxyphenyl)-N-(3-methoxyphenyl)prop-2-enamide, also known as CHM-1, is a synthetic compound that has been studied for its potential use in cancer treatment. This compound has shown promising results in preclinical studies, and researchers are continuing to investigate its potential as a cancer therapy.
Mécanisme D'action
(Z)-2-Cyano-3-(4-hydroxyphenyl)-N-(3-methoxyphenyl)prop-2-enamide works by inhibiting the activity of the Wnt/β-catenin signaling pathway. This pathway is involved in regulating cell proliferation, differentiation, and survival, and is often dysregulated in cancer cells. By inhibiting this pathway, (Z)-2-Cyano-3-(4-hydroxyphenyl)-N-(3-methoxyphenyl)prop-2-enamide can decrease cancer cell growth and induce cell death.
Biochemical and Physiological Effects:
(Z)-2-Cyano-3-(4-hydroxyphenyl)-N-(3-methoxyphenyl)prop-2-enamide has been shown to have a variety of biochemical and physiological effects in preclinical studies. These include inhibition of cancer cell proliferation, induction of apoptosis (programmed cell death), and inhibition of tumor growth in animal models. (Z)-2-Cyano-3-(4-hydroxyphenyl)-N-(3-methoxyphenyl)prop-2-enamide has also been shown to have low toxicity in normal cells, making it a promising candidate for further study.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of (Z)-2-Cyano-3-(4-hydroxyphenyl)-N-(3-methoxyphenyl)prop-2-enamide is its specificity for the Wnt/β-catenin signaling pathway. This makes it a potentially effective therapy for cancers that are driven by this pathway. Additionally, (Z)-2-Cyano-3-(4-hydroxyphenyl)-N-(3-methoxyphenyl)prop-2-enamide has been shown to have low toxicity in normal cells, making it a safer option than many traditional chemotherapy drugs.
One limitation of (Z)-2-Cyano-3-(4-hydroxyphenyl)-N-(3-methoxyphenyl)prop-2-enamide is its limited solubility in water, which can make it difficult to administer in certain forms. Additionally, more research is needed to determine the optimal dosage and administration schedule for (Z)-2-Cyano-3-(4-hydroxyphenyl)-N-(3-methoxyphenyl)prop-2-enamide in humans.
Orientations Futures
There are several potential future directions for research on (Z)-2-Cyano-3-(4-hydroxyphenyl)-N-(3-methoxyphenyl)prop-2-enamide. These include:
1. Further preclinical studies to determine the optimal dosage and administration schedule for (Z)-2-Cyano-3-(4-hydroxyphenyl)-N-(3-methoxyphenyl)prop-2-enamide in humans.
2. Clinical trials to evaluate the safety and efficacy of (Z)-2-Cyano-3-(4-hydroxyphenyl)-N-(3-methoxyphenyl)prop-2-enamide in humans with cancer.
3. Investigation of the potential use of (Z)-2-Cyano-3-(4-hydroxyphenyl)-N-(3-methoxyphenyl)prop-2-enamide in combination with other cancer therapies, such as chemotherapy or immunotherapy.
4. Development of new formulations of (Z)-2-Cyano-3-(4-hydroxyphenyl)-N-(3-methoxyphenyl)prop-2-enamide that improve solubility and ease of administration.
5. Investigation of the potential use of (Z)-2-Cyano-3-(4-hydroxyphenyl)-N-(3-methoxyphenyl)prop-2-enamide in other diseases or conditions that involve dysregulation of the Wnt/β-catenin signaling pathway.
In conclusion, (Z)-2-Cyano-3-(4-hydroxyphenyl)-N-(3-methoxyphenyl)prop-2-enamide is a synthetic compound that has shown promising results in preclinical studies as a potential cancer therapy. Its specificity for the Wnt/β-catenin signaling pathway and low toxicity in normal cells make it a promising candidate for further study. However, more research is needed to determine the optimal dosage and administration schedule for (Z)-2-Cyano-3-(4-hydroxyphenyl)-N-(3-methoxyphenyl)prop-2-enamide in humans, as well as its potential use in combination with other cancer therapies.
Méthodes De Synthèse
The synthesis of (Z)-2-Cyano-3-(4-hydroxyphenyl)-N-(3-methoxyphenyl)prop-2-enamide involves several steps, including the condensation of 4-hydroxybenzaldehyde and 3-methoxybenzaldehyde to form a chalcone intermediate. This intermediate is then subjected to a cyanation reaction to form the final product, (Z)-2-Cyano-3-(4-hydroxyphenyl)-N-(3-methoxyphenyl)prop-2-enamide. The synthesis of (Z)-2-Cyano-3-(4-hydroxyphenyl)-N-(3-methoxyphenyl)prop-2-enamide has been optimized to improve yield and purity, making it a viable option for further study.
Applications De Recherche Scientifique
(Z)-2-Cyano-3-(4-hydroxyphenyl)-N-(3-methoxyphenyl)prop-2-enamide has been studied for its potential use in cancer treatment, specifically in targeting the Wnt/β-catenin signaling pathway. This pathway is involved in the development and progression of many types of cancer, and targeting it has been a focus of cancer research for many years. (Z)-2-Cyano-3-(4-hydroxyphenyl)-N-(3-methoxyphenyl)prop-2-enamide has been shown to inhibit the activity of this pathway, leading to decreased cancer cell proliferation and increased cell death.
Propriétés
IUPAC Name |
(Z)-2-cyano-3-(4-hydroxyphenyl)-N-(3-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-22-16-4-2-3-14(10-16)19-17(21)13(11-18)9-12-5-7-15(20)8-6-12/h2-10,20H,1H3,(H,19,21)/b13-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWQWNDSPVDAYJB-LCYFTJDESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C(=CC2=CC=C(C=C2)O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)NC(=O)/C(=C\C2=CC=C(C=C2)O)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-3-(4-hydroxyphenyl)-N-(3-methoxyphenyl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

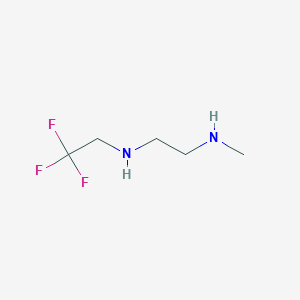
![(1R,5S)-8-((4-fluoro-3-methylphenyl)sulfonyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane](/img/structure/B2812164.png)
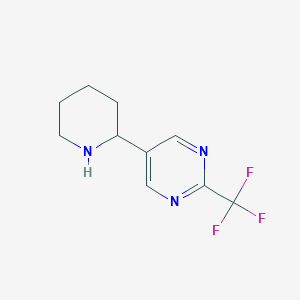

![4-[[4-[4-(Trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methyl]benzonitrile](/img/structure/B2812167.png)

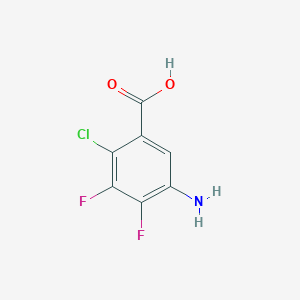


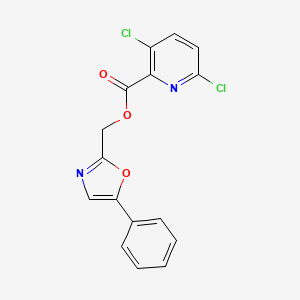
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-ethylthiophene-2-sulfonamide](/img/structure/B2812175.png)
![6-Bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2812176.png)
